molecular formula C19H24N4O3 B2641184 (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 2034301-23-8

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Número de catálogo: B2641184
Número CAS: 2034301-23-8
Peso molecular: 356.426
Clave InChI: ZZKDVFMJWLUWSJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound "(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone" features a piperazine core substituted with a pyridin-2-ylmethyl group and a methoxyethoxy-decorated pyridine moiety linked via a methanone bridge. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor binding .

Propiedades

IUPAC Name

[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-12-13-26-18-14-16(5-7-21-18)19(24)23-10-8-22(9-11-23)15-17-4-2-3-6-20-17/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDVFMJWLUWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone, often referred to in research as a pyridinyl derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a pyridine ring with ether and piperazine functionalities. Its molecular formula is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, indicating the presence of multiple functional groups that may contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of pyridine and piperazine exhibit promising anticancer properties. For instance, studies have shown that certain pyridinyl compounds can induce cell cycle arrest and exhibit cytotoxic effects against various cancer cell lines. In particular, compounds similar to (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds found that several derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant potential for therapeutic application . The mechanism of action appears to involve disruption of microtubule dynamics and induction of apoptosis in sensitive cell lines.

Neuroprotective Effects

In addition to anticancer properties, some research highlights the neuroprotective effects of pyridine derivatives. These compounds have been shown to interact with serotonin receptors, suggesting potential applications in treating neurodegenerative diseases or mood disorders. For example, one study identified a related compound as a selective agonist at the 5-HT1A receptor, which is implicated in mood regulation and neuroprotection .

Antimicrobial Activity

The antimicrobial activity of pyridine derivatives has also been explored. Certain studies suggest that these compounds possess inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents. The mechanisms may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Summary of Research Findings

Biological Activity Mechanism IC50 Values Notes
AnticancerMicrotubule disruption, apoptosis induction0.03 - 3.3 μMSelective towards cancer cells
Neuroprotective5-HT1A receptor agonismNot specifiedPotential for mood regulation
AntimicrobialCell wall synthesis inhibitionNot specifiedEffective against various strains

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have identified derivatives of this compound as potent inhibitors against viral infections, including SARS-CoV-2. Research indicates that certain analogs exhibit strong antiviral properties, suggesting their potential as therapeutic agents for COVID-19 and other viral diseases. For instance, a study highlighted the efficacy of specific derivatives in inhibiting viral replication in vitro, showcasing their promise in developing antiviral therapies .

1.2 Cancer Treatment

The compound has also been explored for its anti-cancer properties. It functions as a tyrosine kinase inhibitor, which is crucial in the treatment of various proliferative diseases such as cancer. The inhibition of tyrosine kinases can disrupt signaling pathways essential for cancer cell survival and proliferation. This application is supported by patents that describe the synthesis and biological evaluation of similar compounds targeting these pathways .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound has been vital for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications affect biological activity. For example, changes to the piperazine moiety or the pyridine rings significantly influence the compound's binding affinity to target proteins involved in disease processes .

Case Studies

3.1 Case Study: Antiviral Efficacy

A notable case study involved testing a series of piperazine derivatives, including the compound , against multiple strains of coronaviruses. The study demonstrated that specific modifications to the piperazine ring enhanced antiviral activity, with some compounds achieving low nanomolar EC50 values . This finding underscores the importance of structural optimization in drug development.

3.2 Case Study: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, derivatives of the compound were tested on various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast and lung cancer cells compared to standard chemotherapeutic agents . This suggests a potential role for this class of compounds in combination therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations in the Piperazine Core

  • Compound from : {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone Key Differences: Replaces the pyridin-2-ylmethyl group with sulfonyl substituents and incorporates a pyrimidine ring.
  • Compound 13 from : 5-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}-methoxy)pyridin-2-ylmethanone Key Differences: Uses a piperidine ring instead of piperazine and introduces a trifluoromethylphenyl group. Impact: Piperidine’s reduced basicity compared to piperazine may alter CNS penetration, while the trifluoromethyl group enhances lipophilicity and receptor affinity .

Heterocyclic Substituent Variations

  • Compound 21 from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Substitutes the pyridine ring with a thiophene moiety. Impact: Thiophene’s electron-rich aromatic system may alter π-π stacking interactions in receptor binding compared to pyridine’s nitrogen-mediated hydrogen bonding .
  • Compound from : 4-(Pyridin-2-yl)piperazin-1-ylmethanone Key Differences: Combines pyridinylpiperazine with a thiophene-carbonyl group. Impact: The dual heterocyclic system (pyridine + thiophene) may broaden pharmacological activity but introduce synthetic complexity .

Functional Group Modifications

  • Compound from : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Differences: Incorporates a methanesulfonyl-piperazine group and a thienopyrimidine scaffold. Impact: Sulfonyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target’s methoxyethoxy group .
  • Compound w3 from : (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Key Differences: Features a methylpiperazine and triazole-substituted pyrimidine.

Bioactivity Trends

  • Piperazine-Thiophene Hybrids () : Demonstrated activity in kinase inhibition and antimicrobial assays, attributed to heterocyclic π-system interactions .
  • Trifluoromethyl-Substituted Derivatives () : Show enhanced potency in AMPK activation and anticancer screens due to improved hydrophobic binding .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Potential Bioactivity Reference
Target Compound Piperazine-methanone 2-(2-Methoxyethoxy)pyridin-4-yl Reductive amination? CNS modulation (predicted) -
(11a-j) Piperazine-sulfonyl Pyrimidine, sulfonyl Sulfonylation Anticancer
(Compound 13) Piperazine-trifluoromethyl Trifluoromethylphenyl, pyridine Reductive amination AMPK activation
(Compound 21) Piperazine-thiophene Thiophen-2-yl, trifluoromethylphenyl Suzuki coupling Kinase inhibition
(EP 2402347 A1) Piperazine-sulfonyl Methanesulfonyl, thienopyrimidine Nucleophilic substitution Antiviral/anticancer

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions and purification protocols. For example, using a polar aprotic solvent like dichloromethane (DCM) with NaOH as a base can enhance reaction efficiency, as demonstrated in similar piperazine-containing compounds . Key steps include:

  • Stepwise coupling : Reacting the pyridine and piperazine moieties under inert conditions to minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
  • Yield monitoring : Adjusting stoichiometric ratios (e.g., 1.2:1 for the pyridine derivative to piperazine precursor) to maximize conversion.
  • Purity validation : HPLC or LC-MS analysis (≥95% purity threshold) to ensure suitability for downstream assays .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves 3D conformation; similar piperazine derivatives were analyzed using this method to confirm bond angles and stereochemistry .
  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methoxyethoxy and pyridin-2-ylmethyl groups). For example, aromatic protons in the pyridine ring typically appear at δ 7.5–8.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C23H28N3O3: 394.2122) .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:
Design assays based on structural analogs and target hypotheses:

  • Target selection : Prioritize receptors commonly modulated by piperazine derivatives (e.g., serotonin or dopamine receptors) .
  • In vitro assays :
    • Binding affinity : Radioligand displacement assays (e.g., using HEK-293 cells expressing recombinant receptors).
    • Functional activity : cAMP or calcium flux assays to assess agonist/antagonist effects.
  • Dose-response curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values. Reference compounds (e.g., clozapine for 5-HT2A) should be included for validation .

Advanced: How can structure-activity relationship (SAR) studies be conducted to evaluate modifications?

Methodological Answer:
SAR analysis involves systematic structural variations and activity profiling:

  • Core modifications : Synthesize analogs with changes to the methoxyethoxy chain (e.g., ethoxy vs. propoxy) or piperazine substituents (e.g., pyridin-3-ylmethyl vs. benzyl).
  • Activity mapping : Compare IC50 values across analogs (e.g., a 10-fold potency drop in a methyl-substituted analog suggests steric hindrance at the binding site) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., kinase domains) .

Example SAR Table (Hypothetical Data):

Analog ModificationTarget ReceptorIC50 (nM)Notes
Methoxyethoxy → Ethoxy5-HT2A120Reduced hydrophilicity
Pyridin-2-ylmethyl → BenzylD2450Increased lipophilicity

Advanced: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects:

  • PK profiling : Measure plasma stability, metabolic half-life (using liver microsomes), and blood-brain barrier permeability .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites (e.g., demethylation of the methoxy group).
  • Orthogonal assays : Repeat in vitro assays under physiological conditions (e.g., serum-containing media) to mimic in vivo environments .
  • Pathway analysis : RNA-seq or phosphoproteomics to identify compensatory signaling pathways in vivo .

Advanced: What strategies improve the compound’s solubility and bioavailability for preclinical testing?

Methodological Answer:
Address poor solubility (common with lipophilic piperazine derivatives) through:

  • Salt formation : Use hydrochloride or oxalate salts (e.g., oxalic acid improved solubility in a related compound by 5-fold) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains on the methoxyethoxy moiety) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance cellular uptake .

Advanced: How can computational methods guide the optimization of target binding affinity?

Methodological Answer:
Leverage molecular modeling and dynamics:

  • Docking simulations : Identify key residues in the binding pocket (e.g., hydrogen bonding with Asp155 in a kinase target) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent changes (e.g., –2.3 kcal/mol for a fluorophenyl group improves affinity) .
  • ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable absorption and toxicity profiles .

Advanced: What experimental designs are recommended for assessing neurotoxicity or off-target CNS effects?

Methodological Answer:
Employ tiered testing:

  • Primary screens :
    • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 < 1 µM is a red flag) .
    • Cytotoxicity : MTT assay in neuronal cell lines (e.g., SH-SY5Y).
  • Secondary screens :
    • In vivo neurobehavioral tests : Open field and rotarod assays in rodents at 10–100 mg/kg doses.
    • Histopathology : Post-mortem brain section analysis for apoptosis markers (e.g., caspase-3) .

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